molecular formula C6H12O2 B097857 5-methoxypentan-2-one CAS No. 17429-04-8

5-methoxypentan-2-one

Cat. No.: B097857
CAS No.: 17429-04-8
M. Wt: 116.16 g/mol
InChI Key: FXTIMAJUMAQUOG-UHFFFAOYSA-N
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Description

5-methoxypentan-2-one, also known as this compound, is an organic compound with the molecular formula C6H12O2. It is a ketone with a methoxy group attached to the fifth carbon atom in the pentanone chain. This compound is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxypentan-2-one can be achieved through several methods. One common approach involves the reaction of 1-halo-4-methoxyl butane with a Grignard reagent, followed by the reaction with p-trifluoromethyl benzoyl chloride . Another method includes the preparation of 5-methoxy-1-(4-trifluoromethyl phenyl) pentanone through a series of steps involving chlorination, Grignard reagent formation, and subsequent reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-methoxypentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

5-methoxypentan-2-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.

    Medicine: Research may explore its potential therapeutic effects or its role in drug development.

    Industry: It is used in the manufacture of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of 5-methoxypentan-2-one involves its interaction with molecular targets and pathways. As a ketone, it can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The methoxy group can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    2-Pentanone: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    3-Methoxypropyl methyl ketone: Similar structure but with the methoxy group on a different carbon atom.

    Methyl n-propyl ketone: Another ketone with a different alkyl group arrangement.

Uniqueness: 5-methoxypentan-2-one is unique due to the presence of the methoxy group on the fifth carbon atom, which imparts distinct chemical properties and reactivity compared to other similar ketones.

Properties

IUPAC Name

5-methoxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(7)4-3-5-8-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTIMAJUMAQUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169808
Record name 2-Pentanone, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17429-04-8
Record name 2-Pentanone, 5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017429048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentanone, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxypentan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the protonation thermochemistry of a compound like 5-methoxy-2-pentanone?

A1: Understanding the protonation thermochemistry, which includes proton affinity and protonation entropy, provides valuable insights into a molecule's reactivity and interactions. [] In the case of 5-methoxy-2-pentanone, the research paper utilizes experimental techniques like Fourier transform ion cyclotron resonance and high-pressure mass spectrometry to determine these values. This information can be crucial for:

  • Theoretical Validation: The experimental data obtained on proton affinity and entropy serve as benchmarks for validating the accuracy of computational chemistry methods applied to 5-methoxy-2-pentanone and similar compounds. []

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